molecular formula C16H20N4O2 B079072 Disperse black 9 CAS No. 12222-69-4

Disperse black 9

Cat. No. B079072
CAS RN: 12222-69-4
M. Wt: 300.36 g/mol
InChI Key: NZKTVPCPQIEVQT-UHFFFAOYSA-N
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Description

Disperse Black 9 is a monoazo color used in the formulation of semi-permanent hair dyes and hair coloring rinses . It imparts color to hair, with the exact color obtained depending on the other ingredients used in the preparation and the starting color of the hair .


Synthesis Analysis

Disperse Black 9 can be synthesized through diazotization of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide followed by coupling with 4-nitrobenzenediazonium chloride.


Molecular Structure Analysis

The Disperse black 9 molecule contains a total of 43 bond(s). There are 23 non-H bond(s), 13 multiple bond(s), 7 rotatable bond(s), 1 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 primary amine(s) (aromatic), 1 tertiary amine(s) (aromatic), 1 N azo-derivative(s), 2 hydroxyl group(s), and 2 primary alcohol(s) .


Physical And Chemical Properties Analysis

Disperse black 9 is a black powder with a molecular weight of 339.3 g/mol. It has a melting point of 225-230°C and a boiling point of 537.2°C at 760 mmHg. It is slightly soluble in water (0.53 g/L at 25°C) but highly soluble in polar organic solvents such as acetone, ethanol, and chloroform.

Mechanism of Action

Target of Action

Disperse Black 9 is primarily used as a dye, with its main target being hair . It is a monoazo color used in the formulation of semi-permanent hair dyes and hair coloring rinses . The compound imparts color to hair, with the exact color obtained depending on the other ingredients used in the preparation and the starting color of the hair .

Mode of Action

Disperse Black 9 operates by adhering to the hair shaft . It is used in dye baths as a colloidal dispersion . The dye molecules are small enough to penetrate the hair shaft to some extent, resulting in semi-permanent hair coloring . The color is deposited onto the hair fiber and lasts for several shampooings .

Biochemical Pathways

It is known that the dye works by penetrating the hair shaft and adhering to it

Pharmacokinetics

As a hair dye, the pharmacokinetics of Disperse Black 9 primarily concern its absorption, distribution, and elimination from the hair shaft. The dye molecules are small enough to penetrate the hair shaft to some extent . Once inside, they adhere to the hair, resulting in semi-permanent coloring . The color lasts for several shampooings, after which it is gradually eliminated from the hair .

Result of Action

The primary result of Disperse Black 9’s action is the coloring of hair . The dye imparts a black color to the hair, though the exact shade can vary depending on the other ingredients used in the preparation and the starting color of the hair .

Action Environment

The efficacy and stability of Disperse Black 9 can be influenced by various environmental factors. For instance, the pH of the dye bath can affect the dye’s ability to penetrate the hair shaft. Additionally, the presence of other ingredients in the hair dye preparation can also influence the final color obtained . The dye is considered safe for use as a hair dye ingredient .

Safety and Hazards

Disperse Black 9 was found to be slightly toxic to practically nontoxic when administered orally and practically nontoxic when administered intraperitoneally. It was nonirritating to the eyes and skin and was not sensitizing. A 3% suspension of the dye produced no irritation or sensitization in human subjects .

properties

IUPAC Name

2-[4-[(4-aminophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c17-13-1-3-14(4-2-13)18-19-15-5-7-16(8-6-15)20(9-11-21)10-12-22/h1-8,21-22H,9-12,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZKTVPCPQIEVQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)N=NC2=CC=C(C=C2)N(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7066645
Record name Ethanol, 2,2'-[[4-[(4-aminophenyl)azo]phenyl]imino]bis-
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Molecular Weight

300.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Disperse black 9

CAS RN

20721-50-0, 12222-69-4
Record name Disperse Black 9
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Record name 2,2'-((4-((4-Aminophenyl)azo)phenyl)imino)bisethanol
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Record name Ethanol, 2,2'-[[4-[2-(4-aminophenyl)diazenyl]phenyl]imino]bis-
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Record name Ethanol, 2,2'-[[4-[(4-aminophenyl)azo]phenyl]imino]bis-
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Record name 2,2'-[[4-[(4-aminophenyl)azo]phenyl]imino]bisethanol
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Record name 2,2'-[4-(4-aminophenylazo)phenylimino]diethanol
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Record name DISPERSE BLACK 9
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Has Disperse Black 9 been evaluated for carcinogenicity, and what were the findings?

A1: Yes, a study investigated the carcinogenic potential of Disperse Black 9. [] The results showed that a 0.5% concentration of Disperse Black 9 in a hair dye formulation, when applied dermally to mice over 20 months, did not exhibit any significant carcinogenic effects. []

Q2: Are there any studies investigating the impact of Disperse Black 9 on human subjects?

A2: Yes, a study involving human subjects was conducted to assess the irritation and sensitization potential of Disperse Black 9. [] The results demonstrated that a 3% suspension of the dye did not cause any irritation or sensitization in the participants. []

Q3: Can Disperse Black 9 be removed from industrial wastewater, and what methods have been explored?

A3: Research indicates the successful removal of Disperse Black 9 from wastewater using adsorption methods. [] One study utilized chemically modified rice husk-derived activated carbon to simultaneously remove Disperse Black 9 and cadmium, achieving up to 88% removal of the dye. [] This highlights the potential of sustainable materials for treating industrial wastewater contaminated with Disperse Black 9.

Q4: What are some of the chemical modifications made to Disperse Black 9 and their implications?

A4: Researchers have synthesized imine derivatives of Disperse Black 9 to investigate their DNA binding properties and photophysical characteristics. [, ] These structural modifications are crucial for understanding the potential applications of Disperse Black 9 derivatives in areas like bioimaging or DNA targeting.

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